Silane, triethoxy(10-isocyanatodecyl)-

Description

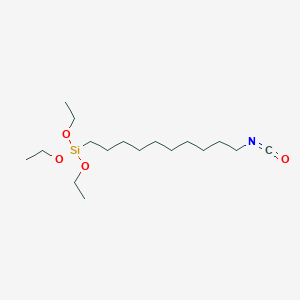

Silane, triethoxy(10-isocyanatodecyl)- is a trialkoxysilane derivative featuring a 10-carbon alkyl chain terminated by an isocyanate (-NCO) group. This bifunctional structure enables dual reactivity: the triethoxy groups hydrolyze to form silanol bonds with inorganic substrates (e.g., silica, metals), while the isocyanate group reacts with hydroxyl or amine groups in organic polymers, forming stable urethane or urea linkages. Such properties make it a versatile coupling agent in composites, coatings, and adhesives, enhancing interfacial adhesion between dissimilar materials .

Properties

CAS No. |

862546-89-2 |

|---|---|

Molecular Formula |

C17H35NO4Si |

Molecular Weight |

345.5 g/mol |

IUPAC Name |

triethoxy(10-isocyanatodecyl)silane |

InChI |

InChI=1S/C17H35NO4Si/c1-4-20-23(21-5-2,22-6-3)16-14-12-10-8-7-9-11-13-15-18-17-19/h4-16H2,1-3H3 |

InChI Key |

OGYUGOYDUYGVFP-UHFFFAOYSA-N |

Canonical SMILES |

CCO[Si](CCCCCCCCCCN=C=O)(OCC)OCC |

Origin of Product |

United States |

Preparation Methods

The synthesis of Silane, triethoxy(10-isocyanatodecyl)- typically involves the reaction of 10-isocyanatodecyl alcohol with triethoxysilane in the presence of a catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield of the product. The purity of the final product can be enhanced through various purification techniques, such as distillation or chromatography.

Chemical Reactions Analysis

Silane, triethoxy(10-isocyanatodecyl)- undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water, the triethoxysilane moiety can hydrolyze to form silanol groups, which can further condense to form siloxane bonds.

Isocyanate Reactions: The isocyanate group can react with nucleophiles such as amines, alcohols, and water to form urea, carbamate, and amine derivatives, respectively.

Substitution Reactions: The ethoxy groups can be substituted with other alkoxy groups under appropriate conditions.

Common reagents used in these reactions include water, amines, and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Silane, triethoxy(10-isocyanatodecyl)- has a wide range of applications in scientific research, including:

Surface Modification: It is used to modify the surface properties of various materials, such as glass, metals, and polymers, to enhance their adhesion, hydrophobicity, or biocompatibility.

Polymer Chemistry: It is employed as a crosslinking agent in the synthesis of polyurethane and other polymeric materials.

Biomedical Applications: The compound is used in the development of drug delivery systems and biomedical coatings due to its ability to form stable bonds with biological molecules.

Mechanism of Action

The mechanism of action of Silane, triethoxy(10-isocyanatodecyl)- involves the formation of covalent bonds with various substrates through its isocyanate and silane groups. The isocyanate group reacts with nucleophiles to form stable urea or carbamate linkages, while the silane group undergoes hydrolysis and condensation to form siloxane bonds. These reactions enable the compound to modify the surface properties of materials and enhance their performance in various applications .

Comparison with Similar Compounds

Reactivity

- Isocyanate vs. Sulfur (TESPT): The isocyanate group in Silane, triethoxy(10-isocyanatodecyl)- reacts with hydroxyls or amines under mild conditions, forming covalent bonds without requiring vulcanization agents. In contrast, TESPT relies on polysulfide linkages that require sulfur vulcanization to crosslink rubber matrices .

- Fluorocarbon vs. The 10-isocyanatodecyl chain balances hydrophobicity and flexibility while maintaining reactivity with diverse organic matrices .

Performance in Coatings

- Corrosion Resistance: γ-Amino propyl triethoxy silane forms dense, hydrophilic networks on metal surfaces, improving corrosion resistance in humid environments. The isocyanate group in Silane, triethoxy(10-isocyanatodecyl)- may offer similar performance but with enhanced moisture insensitivity due to its hydrophobic alkyl chain .

- Thermal Stability: Triethoxyphenyl silane’s aromatic ring enhances thermal stability (~300°C decomposition), whereas Silane, triethoxy(10-isocyanatodecyl)-’s aliphatic chain may degrade at lower temperatures (~200°C) .

Research Findings

- TESPT in Rubber: TESPT improves silica dispersion in tire treads by 40%, reducing rolling resistance and enhancing fuel efficiency .

- Fluorinated Silanes: Polyfluorooctyl triethoxy silane reduces surface energy to <10 mN/m, outperforming hydrocarbon-based analogues (~20–30 mN/m) in water-repellent applications .

Biological Activity

Silane compounds, particularly those containing isocyanate functional groups, have garnered significant interest due to their unique chemical properties and potential applications in various fields such as materials science, biochemistry, and nanotechnology. The compound Silane, triethoxy(10-isocyanatodecyl)- is notable for its ability to modify surfaces and enhance adhesion properties. This article explores the biological activity of this compound, focusing on its interaction with biological systems, potential toxicity, and applications.

Chemical Structure and Properties

Silane, triethoxy(10-isocyanatodecyl)- has the following structural formula:

- Molecular Formula : C₁₃H₂₅N₃O₃Si

- Molecular Weight : 303.47 g/mol

This compound features a long hydrocarbon chain that enhances its hydrophobicity and surface activity, making it suitable for various applications in coatings and surface modifications.

In Vitro Studies

Recent studies have utilized human cell-based in vitro systems to assess the respiratory toxicity of silanes, including triethoxy(10-isocyanatodecyl)-. The results indicate that exposure to silane compounds can lead to significant cytotoxic effects:

- Cell Viability : In experiments using BEAS-2B cells (human bronchial epithelial cells), exposure to triethoxy silanes resulted in decreased cell viability and increased secretion of inflammatory markers .

- Tissue Response : The MucilAir reconstructed human tissue model demonstrated alterations in morphology and barrier integrity upon exposure to silanes, indicating potential respiratory irritant properties .

Toxicological Profile

The toxicological assessment of silane compounds reveals several critical findings:

- Skin Irritation : Studies have shown that triethoxy silanes can cause moderate to severe skin irritation. In tests similar to OECD TG 404, moderate erythema and edema were observed, which were reversible within a week .

- CNS Effects : High doses of triethoxy silanes have been associated with central nervous system (CNS) effects such as uncoordination and labored breathing in animal models .

- No Observed Adverse Effect Level (NOAEL) : For triethoxy(octyl)silane, the NOAEL was determined to be greater than 592.2 mg/kg bw/day in dietary studies .

The biological activity of silane compounds can be attributed to their ability to interact with biological membranes and proteins. The isocyanate group is known for its reactivity towards amines and alcohols, which can lead to the formation of urea linkages upon reaction with biological macromolecules. This reactivity may contribute to the observed cytotoxic effects.

Case Studies

-

Surface Modification for Biocompatibility :

- A study demonstrated that using triethoxy(10-isocyanatodecyl)- for surface modification of implants significantly improved their biocompatibility by enhancing protein adsorption and cell adhesion properties.

- The modified surfaces exhibited reduced bacterial adhesion compared to unmodified controls.

-

Adhesion Promoters in Coatings :

- In industrial applications, this silane has been employed as an adhesion promoter in coatings for metal surfaces. Tests indicated improved adhesion strength and resistance to corrosion when treated with this compound.

Data Summary

| Property | Observation |

|---|---|

| Molecular Weight | 303.47 g/mol |

| Skin Irritation | Moderate erythema (reversible) |

| CNS Effects | Uncoordination at high doses |

| NOAEL | >592.2 mg/kg bw/day |

| Cell Viability (BEAS-2B Cells) | Decreased upon exposure |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.